5-(3-ethoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethoxyphenyl group at the 5-position and an amino group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring. For instance, the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicine: The compound is studied for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.
Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methoxyphenyl)-1H-pyrazol-3-amine
- 5-(3-hydroxyphenyl)-1H-pyrazol-3-amine
- 5-(3-chlorophenyl)-1H-pyrazol-3-amine
Uniqueness
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological effects .
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVIITPOSQWAIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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